molecular formula C9H5Br2F2N3 B6362160 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-43-3

3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No. B6362160
CAS RN: 1240572-43-3
M. Wt: 352.96 g/mol
InChI Key: GIKOTPCOOTVYFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . This method involves the reaction of dibromo compounds with various arylboronic acids . For instance, 4,5-Dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with different reagents to give isolable products .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole” can be represented by the InChI code: 1S/C7H4Br2F2S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 . The molecular weight of the compound is 352.96 g/mol .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, dibromo compounds can undergo bromine → lithium exchange reactions . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid . Its molecular weight is 352.96 g/mol .

Scientific Research Applications

1. Reactions with NH-azoles

The compound 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole shows diverse reactivity when combined with various NH-azoles. Studies demonstrate the formation of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles under certain conditions, indicating its potential as a versatile intermediate in organic synthesis (Khaliullin, Klen, Makarova, & Pestrikova, 2014).

2. Synthesis and Characterization

The synthesis of dibromo-triazoles, including the subject compound, is achievable through bromination of 1H-1,2,4-triazole using various brominating agents. These compounds are essential in medicinal chemistry and materials science due to their biological activity and structural versatility. The characterization of these compounds involves various techniques such as NMR, IR, LC-MS, XRD, and elemental analysis, highlighting their complex structure and potential for further modification (Yu, Niu, Wang, Li, & Pang, 2014).

3. Application in Medicinal Chemistry

Dibromo-triazoles, including this compound, are significant in medicinal chemistry due to their high biological activity. Their derivatives are synthesized and screened for antimicrobial activities, demonstrating the compound's potential as a base for developing new pharmaceuticals (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

4. Bromine → Lithium Exchange Reactions

The compound participates in bromine → lithium exchange reactions, a critical process in organic synthesis. This reaction pathway facilitates the production of various substituted derivatives, showcasing the compound's utility in synthetic organic chemistry (Iddon & Nicholas, 1996).

properties

IUPAC Name

3,5-dibromo-1-[(2,5-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-3-6(12)1-2-7(5)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKOTPCOOTVYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C(=NC(=N2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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